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Compound of Interest

Compound Name: 2-Formyl-6-iodobenzoic acid

Cat. No.: B15234318

Introduction

2-Formyl-6-iodobenzoic acid is an organic compound of interest in synthetic chemistry,
serving as a potential building block for more complex molecules in drug discovery and
materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl
group), and an aryl iodide, necessitates a thorough spectroscopic characterization to confirm
its structure and purity. This guide outlines the expected spectroscopic data and the
methodologies for their acquisition.

Despite a comprehensive search, specific experimental spectroscopic data for 2-Formyl-6-
iodobenzoic acid is not readily available in public databases. Therefore, this document
provides a predictive overview of the expected spectroscopic characteristics based on the
analysis of its functional groups and structural analogs.

Molecular Structure and Expected Spectroscopic
Features

The chemical structure of 2-Formyl-6-iodobenzoic acid is foundational to predicting its
spectroscopic behavior. The molecule consists of a benzene ring substituted with a carboxylic
acid group (-COOH) at position 1, a formyl group (-CHO) at position 2, and an iodine atom (-I)
at position 6.

Spectroscopic Data Summary (Predicted)
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The following tables summarize the anticipated quantitative data from various spectroscopic
techniques. These are educated estimations based on known chemical shift and frequency
ranges for the respective functional groups.

Table 1: Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid proton
~11.0-13.0 Singlet (broad) 1H
(-COOH)
] Aldehyde proton (-
~10.0 Singlet 1H
CHO)
~7.8-8.2 Multiplet 3H Aromatic protons
Table 2: Predicted 3C NMR Data
Chemical Shift (6, ppm) Assignment
~190 Aldehyde carbon (-CHO)
~170 Carboxylic acid carbon (-COOH)
~125 - 145 Aromatic carbons
~95 Aromatic carbon attached to lodine (C-I)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)
1700-1720 Strong C=0 stretch (Carboxylic acid)
1680-1700 Strong C=0 stretch (Aldehyde)
1550-1600 Medium C=C stretch (Aromatic)

~750 Strong C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

276 [M]* (Molecular ion)

259 [M-OHJ*

248 [M-COJ* or [M-CHO+H]*
149 [M-1]*

127 I+

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility
and accuracy. The following are generalized procedures for the characterization of a solid
organic compound like 2-Formyl-6-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Ensure the sample is fully
dissolved.

e 1H NMR Acquisition:

o Place the NMR tube in the spectrometer.
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o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the peaks and reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

e 13C NMR Acquisition:
o Use the same sample prepared for *H NMR.
o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary due to the lower natural abundance and longer relaxation times of 13C.

Infrared (IR) Spectroscopy
o Sample Preparation (ATR):

o Place a small amount of the solid sample directly onto the diamond crystal of the
Attenuated Total Reflectance (ATR) accessory.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over a range of 4000-400 cm™1,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

e Sample Introduction: Introduce the sample into the mass spectrometer. For a non-volatile
solid, techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are suitable. For ESI, the sample is first dissolved in a
suitable solvent.

 lonization: The sample molecules are ionized in the source.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

» Detection: The detector records the abundance of ions at each m/z value, generating the
mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a synthesized compound like 2-Formyl-6-iodobenzoic acid.
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Synthesis & Purification

Synthesis of 2-Formyl-6-iodobenzoic Acid
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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